molecular formula C8H7IN2 B1288521 3-Iodo-5-methyl-1H-indazole CAS No. 885518-92-3

3-Iodo-5-methyl-1H-indazole

Cat. No. B1288521
M. Wt: 258.06 g/mol
InChI Key: IZIWHSYVQDJETA-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The indazole scaffold is a prominent structure in medicinal chemistry due to its presence in compounds with various biological activities. The specific substitution pattern of the 3-iodo and 5-methyl groups on the indazole core can influence the molecule's physical, chemical, and biological properties, making it a valuable target for synthetic and medicinal chemistry research .

Synthesis Analysis

The synthesis of 3-iodo-5-methyl-1H-indazole derivatives can be achieved through palladium-catalyzed cross-coupling reactions. For instance, ethyl (3-iodo-1H-indazol-1-yl)acetate can be reacted with various heteroarylboronic acids or heteroarylmetallated derivatives to yield novel 3-heteroaryl N-1-functionalized indazoles . This method demonstrates the versatility of the indazole core in forming diverse compounds through selective functionalization at the N-1 position.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be significantly affected by the substitution of hydrogen atoms with other functional groups, such as fluorine or iodine. For example, the replacement of a hydrogen atom by a fluorine atom in NH-indazoles has been shown to influence the supramolecular structure, as observed in X-ray crystallography studies . Although the specific structure of 3-iodo-5-methyl-1H-indazole is not detailed in the provided papers, similar principles would apply, and the introduction of an iodine atom is likely to have a notable impact on the molecule's conformation and intermolecular interactions.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be used to synthesize 1H-indazolones. For example, nucleophiles such as iodide can react with indazole derivatives to yield a diverse set of substituted products . The reactivity of the iodine substituent in 3-iodo-5-methyl-1H-indazole would be particularly relevant for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be explored through experimental techniques such as NMR spectroscopy and mass spectrometry, as well as computational methods like ab initio quantum theory and density functional methods. These studies can provide insights into the geometry, electrostatic properties, and spectroscopic characteristics of the compounds. For instance, the electrostatic properties and NMR chemical shifts of a tetrafluoro-substituted indazole were investigated to understand the influence of fluorine atoms on the molecule's properties . Similar analyses could be applied to 3-iodo-5-methyl-1H-indazole to determine its unique properties.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural properties of NH-indazoles, including 3-methyl-1H-indazole (a close analog of 3-Iodo-5-methyl-1H-indazole), have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the supramolecular interactions and tautomeric forms of these compounds, useful in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Teichert et al., 2007).

Synthesis of Novel Indazole Derivatives

Efficient synthetic methods have been developed for novel 3-heteroaryl N-1-functionalized indazoles, a category that includes 3-Iodo-5-methyl-1H-indazole. These methods, involving palladium cross-coupling reactions, are significant for the synthesis of compounds with potential applications in drug discovery and material science (Fraile et al., 2011).

Anticancer Potential

Research has focused on the development of ruthenium(III) coordination compounds for cancer therapy, with 3-Iodo-5-methyl-1H-indazole potentially playing a role as a ligand in such compounds. The synthesis and biological activity of these compounds in various cancer cell lines provide insights into their potential as anticancer agents (Kuhn et al., 2015).

Antimicrobial and Antifungal Properties

Indazole derivatives, including those similar to 3-Iodo-5-methyl-1H-indazole, have demonstrated significant antimicrobial and antifungal properties. These findings are crucial for the development of new antibiotics and antifungal agents, particularly in the context of increasing antibiotic resistance (Panda et al., 2022).

Safety And Hazards

The safety information available indicates that 3-Iodo-5-methyl-1H-indazole should be handled with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

3-iodo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWHSYVQDJETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609784
Record name 3-Iodo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-1H-indazole

CAS RN

885518-92-3
Record name 3-Iodo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Vera Namuncura, BM Diethelm Varela… - 2018 - repositorio.uc.cl
… Method b: Prepared from 3-iodo-5-methyl-1H-indazole (0.095 g, 0.368 mmol), 2 equivalents of vinyl boronic acid pinacol ester (0.090 mL, 0.736 mmol), tetrakistriphenylphosphine …
Number of citations: 2 repositorio.uc.cl
G Vera, B Diethelm, CA Terraza… - Molecules, 2018 - mdpi.com
Herein we report an expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation. Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were …
Number of citations: 6 www.mdpi.com

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